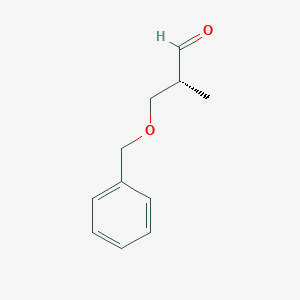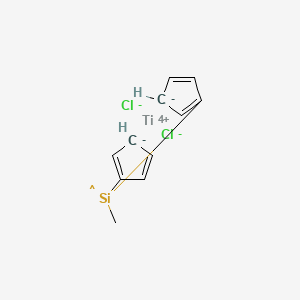
Ozone;toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ozone and toluene are two distinct compounds that play significant roles in various chemical processes. Ozone (O₃) is a triatomic molecule consisting of three oxygen atoms, known for its strong oxidizing properties and its role in the Earth’s atmosphere as a protective layer against ultraviolet radiation. Toluene (C₇H₈) , on the other hand, is an aromatic hydrocarbon commonly used as an industrial solvent and a precursor in chemical synthesis. When combined, ozone and toluene undergo various chemical reactions that have important implications in environmental science and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ozone typically involves the use of an ozone generator, which produces ozone by passing oxygen through a high-voltage electrical discharge
Toluene is primarily obtained from the catalytic reforming of petroleum naphtha. It can also be synthesized through the methylation of benzene using methanol in the presence of a catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrially, ozone is produced using large-scale ozone generators that utilize either corona discharge or ultraviolet light to generate ozone from oxygen. These generators are used in water treatment, air purification, and various chemical processes.
Toluene is produced on an industrial scale through the catalytic reforming of petroleum fractions. It is also a byproduct of the production of gasoline and other fuels. The separation and purification of toluene from these mixtures involve distillation and other refining processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Toluene undergoes oxidation reactions with ozone, leading to the formation of various oxidation products such as benzaldehyde, benzoic acid, and cresols.
Substitution: Toluene can undergo electrophilic substitution reactions, where the methyl group is replaced by other substituents in the presence of suitable reagents.
Addition: Ozone can add to the double bonds in alkenes and alkynes, resulting in the formation of ozonides, which can be further reduced to carbonyl compounds.
Common Reagents and Conditions
Oxidation: Ozone (O₃) is the primary oxidizing agent used in the reactions with toluene. The reactions are typically carried out under controlled conditions to prevent the formation of explosive intermediates.
Substitution: Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe) can be used for substitution reactions.
Addition: Ozone reacts with alkenes and alkynes under mild conditions, often at room temperature, to form ozonides.
Major Products
Oxidation: Benzaldehyde, benzoic acid, cresols.
Substitution: Chlorotoluene, bromotoluene.
Addition: Ozonides, which can be further reduced to aldehydes or ketones.
Applications De Recherche Scientifique
Ozone and toluene have diverse applications in scientific research:
Chemistry: Ozone is used as a powerful oxidizing agent in organic synthesis, while toluene serves as a solvent and a starting material for the synthesis of various chemicals.
Biology: Ozone is studied for its antimicrobial properties and its potential use in sterilization and disinfection. Toluene is used in biochemical research as a solvent for extracting and purifying biomolecules.
Medicine: Ozone therapy is explored for its potential therapeutic effects, including wound healing and infection control. Toluene is used in the formulation of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: Ozone is used in water treatment, air purification, and the degradation of pollutants. Toluene is used in the production of paints, coatings, adhesives, and other industrial products.
Mécanisme D'action
Ozone
Ozone exerts its effects through its strong oxidizing properties. It reacts with various organic and inorganic compounds, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (OH) and superoxide anions (O₂⁻). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA.
Toluene
Toluene primarily undergoes metabolic oxidation in the liver, where it is converted to benzyl alcohol and then to benzoic acid. These metabolites are further conjugated with glycine to form hippuric acid, which is excreted in the urine. Toluene’s effects on the central nervous system are attributed to its ability to dissolve in lipid membranes, altering their fluidity and affecting neurotransmitter function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene (C₆H₆): An aromatic hydrocarbon similar to toluene but without the methyl group. Benzene is more toxic and has a higher risk of causing leukemia.
Xylene (C₈H₁₀): An isomeric mixture of dimethylbenzenes, similar to toluene but with two methyl groups. Xylene is used as a solvent and in the production of polymers.
Ethylbenzene (C₈H₁₀): An aromatic hydrocarbon with an ethyl group instead of a methyl group. It is used in the production of styrene and as a solvent.
Uniqueness of Ozone and Toluene
Ozone’s strong oxidizing properties make it unique among oxidants, allowing it to react with a wide range of compounds under mild conditions. Toluene’s relatively low toxicity and versatility as a solvent and chemical precursor make it valuable in various industrial and research applications.
Propriétés
| 80731-27-7 | |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
ozone;toluene |
InChI |
InChI=1S/C7H8.O3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3; |
Clé InChI |
BKSFZGWRTMJIBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1.[O-][O+]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


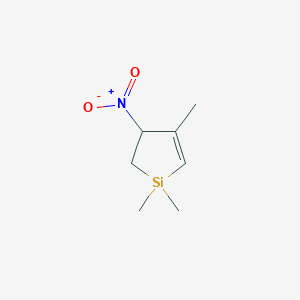
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
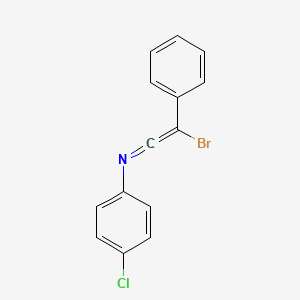

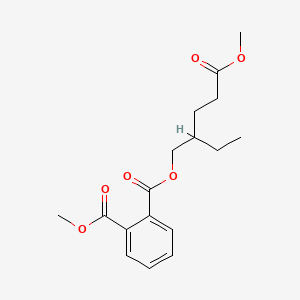
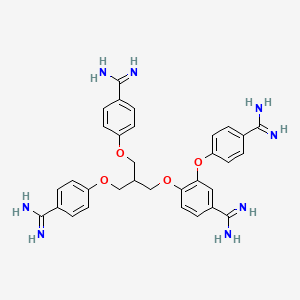
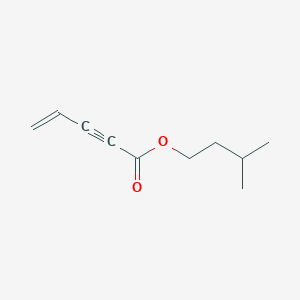
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
